molecular formula C9H9ClO3 B1452528 Methyl 3-chloro-5-(hydroxymethyl)benzoate CAS No. 153203-58-8

Methyl 3-chloro-5-(hydroxymethyl)benzoate

Cat. No.: B1452528
CAS No.: 153203-58-8
M. Wt: 200.62 g/mol
InChI Key: CBNLMDHBNUIUHS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(hydroxymethyl)benzoate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-chloro-5-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNLMDHBNUIUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271286
Record name Methyl 3-chloro-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153203-58-8
Record name Methyl 3-chloro-5-(hydroxymethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153203-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethyl 5-chloroisophthalate (10.0 g, 43.7 mmol, Astatech) in methanol (50 mL) and methylene chloride (50 mL) at 0° C. was added sodium borohydride (5.5 g, 140 mmol, Aldrich). The reaction was allowed to gradually reach room temperature and stir for 1 hour. Additional portions of sodium borohydride (0.50 g, 13 mmol) were added at 2 hours and 3 hours. The reaction mixture was cooled to 0° C. and the reaction was quenched with water. The layers were separated and the aqueous layer was extracted with three portions of DCM. The combined organic extracts were dried over sodium sulfate, filtered and concentrated. The product was purified by flash chromatography, eluting with a gradient from 0-25% EtOAc in hexanes. Yield: (4.51 g, 51%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 3 liter 3-necked round-bottom flask equipped with mechanical stirrer and nitrogen inlet was placed 5-chloroisophthalic acid monomethyl ester (29.4 g). Borane tetrahydrofuran complex in tetrahydrofuran solution (1M, 280 ml) was then added to the flask dropwise at room temperature. The resulting solution was stirred at room temperature overnight. The reaction mixture was poured into saturated aqueous ammonium chloride solution (750 ml) and extracted with ethyl acetate (3×500 ml). The combined organic layers were agitated with 2% aqueous hydrochloric acid, washed with water, dried and the solvent eliminated in the rotavap yielding 29.4 g of 3-chloro-5-hydroxymethyl benzoic acid methyl ester as a clear oil.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloro-5-(hydroxymethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-5-(hydroxymethyl)benzoate
Reactant of Route 3
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Methyl 3-chloro-5-(hydroxymethyl)benzoate
Reactant of Route 4
Methyl 3-chloro-5-(hydroxymethyl)benzoate
Reactant of Route 5
Methyl 3-chloro-5-(hydroxymethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-chloro-5-(hydroxymethyl)benzoate

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